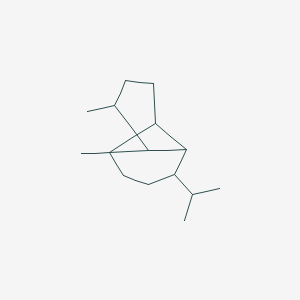
Copane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copane is a synthetic peptide that has been widely used in scientific research for its unique properties. It is a cyclic peptide that is composed of 12 amino acids and has a molecular weight of 1,377.6 g/mol. Copane has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of Copane is not fully understood. It is believed that Copane interacts with cell membranes and disrupts their structure. This leads to the leakage of intracellular contents and ultimately cell death. Copane has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Copane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
実験室実験の利点と制限
Copane has several advantages and limitations for lab experiments. One of the advantages of Copane is that it is relatively easy to synthesize using various methods. It is also stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of Copane is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use Copane.
将来の方向性
There are several future directions for the use of Copane in scientific research. One of the future directions is the development of new drugs that are based on the structure of Copane. Another future direction is the study of the mechanism of action of Copane. This can help to better understand its effects and potential uses in the treatment of various diseases. Additionally, the use of Copane in combination with other drugs or therapies may also be explored in the future.
Conclusion
In conclusion, Copane is a synthetic peptide that has been extensively used in scientific research for its unique properties. It is synthesized using various methods, and its mechanism of action has been extensively studied. Copane has various biochemical and physiological effects, and it has been used in the development of new drugs for the treatment of various diseases. While Copane has several advantages for lab experiments, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. There are several future directions for the use of Copane in scientific research, including the development of new drugs and the study of its mechanism of action.
合成法
Copane can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted peptide synthesis. Solid-phase peptide synthesis is the most commonly used method for synthesizing Copane. In this method, the peptide is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. The peptide is then cleaved from the solid support, and the protecting groups are removed to obtain the final product.
科学的研究の応用
Copane has been extensively used in scientific research for its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
13833-26-6 |
|---|---|
製品名 |
Copane |
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC名 |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H26/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9-14H,5-8H2,1-4H3 |
InChIキー |
LJVYOZJXUGFDJA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
正規SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



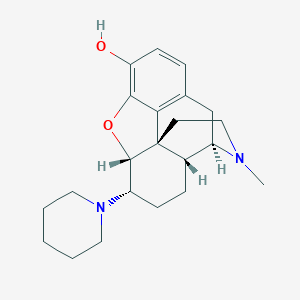

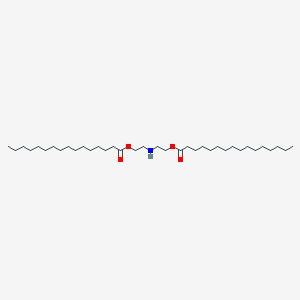
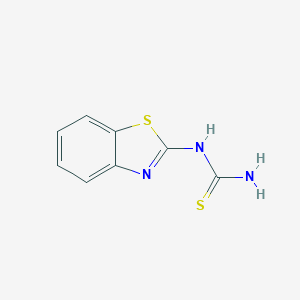
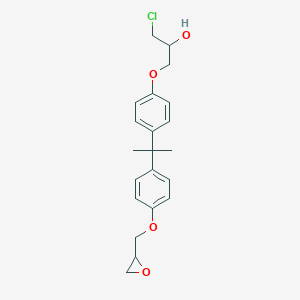
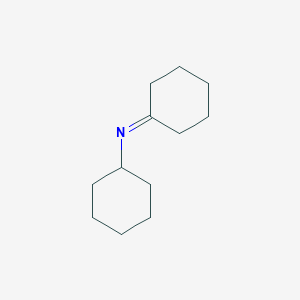



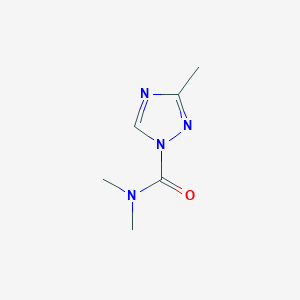
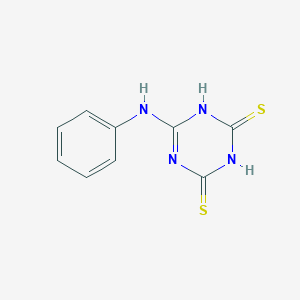
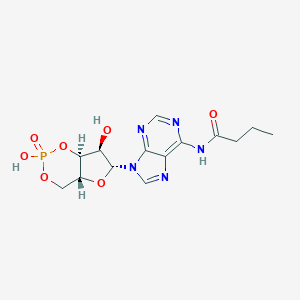
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
